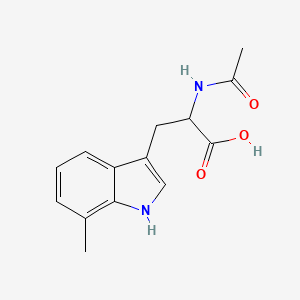

2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

2-acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8-4-3-5-11-10(7-15-13(8)11)6-12(14(18)19)16-9(2)17/h3-5,7,12,15H,6H2,1-2H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFFGFRKSFUZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole structure

Industrial Production Methods

Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is common to ensure high purity and productivity .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.

Reduction: Reduction reactions can convert indole derivatives to indolines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Pharmacological Applications

- Antioxidant Properties : Studies have indicated that compounds containing indole structures can exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases, including neurodegenerative disorders and cancer .

- Anti-inflammatory Effects : The compound's structural similarity to tryptophan derivatives suggests potential anti-inflammatory properties. Research has shown that indole derivatives can modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Neuroprotective Effects : Given its relationship to tryptophan, a precursor to serotonin, this compound may have implications in neuropharmacology. It could potentially be explored for its effects on mood regulation and cognitive functions, making it a candidate for further research in depression and anxiety treatments .

Biochemical Applications

- Enzyme Inhibition Studies : The compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving tryptophan metabolism pathways. This application is vital for understanding metabolic disorders and developing related therapeutic strategies .

- Drug Development : Its unique structure allows it to be a lead compound for synthesizing novel drugs targeting specific biological pathways. The ability to modify its structure could lead to enhanced efficacy and reduced side effects in pharmacological applications .

Cosmetic Formulation

- Skin Care Products : The compound's potential antioxidant and anti-inflammatory properties make it an attractive ingredient in cosmetic formulations aimed at skin health. It can be incorporated into creams and serums designed to reduce signs of aging and improve skin texture .

- Stability Studies : Research into the stability of formulations containing this compound is crucial for ensuring product efficacy over time. Understanding how it interacts with other ingredients can help in creating more effective skincare products with longer shelf lives .

Case Studies

Several studies have documented the applications of this compound:

- Study on Antioxidant Activity : A study demonstrated that derivatives of indole exhibited significant free radical scavenging activity, suggesting that this compound could be similarly effective .

- Clinical Trials for Anti-inflammatory Effects : Clinical trials assessing the anti-inflammatory effects of indole derivatives have shown promise, indicating potential therapeutic uses for this compound in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Acetamido-3-(7-chloro-1H-indol-3-yl)propanoic Acid

- Molecular Formula : C₁₃H₁₃ClN₂O₃

- Molecular Weight : 280.71 g/mol

- Key Differences : The 7-chloro substituent increases molecular weight and lipophilicity compared to the 7-methyl variant. Chlorine’s electronegativity may enhance binding affinity in receptor-ligand interactions.

- Applications : Used in anti-proliferative studies against malignant cell lines .

2-Acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic Acid

- Molecular Formula : C₁₃H₁₂ClFN₂O₃

- Molecular Weight : 298.70 g/mol

- Applications : Explored for targeted drug delivery due to fluorine’s bioisosteric properties .

Analogues with Heterocyclic Modifications

2-Acetamido-3-(thiophen-2-yl)propanoic Acid

- Molecular Formula: C₉H₁₁NO₃S

- Molecular Weight : 213.25 g/mol

- Applications : Studied as a building block for peptidomimetics .

Derivatives with Functional Group Variations

(R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid

Key Observations :

- Lipophilicity : Halogenated derivatives exhibit higher LogP values, enhancing membrane permeability but reducing aqueous solubility.

- Bioactivity : Chloro-substituted analogs demonstrate significant anti-proliferative effects, likely due to enhanced interaction with hydrophobic enzyme pockets .

- Synthetic Utility : Nitro and fluorine substituents expand reactivity in cross-coupling reactions .

Biological Activity

2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid, also known as N-acetyl-7-methyltryptophan, is a compound belonging to the indole derivative family. Its unique structure, featuring an acetamido group and a 7-methyl indole moiety, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₄H₁₆N₂O₃

- Molecular Weight : 256.29 g/mol

- IUPAC Name : N-acetyl-7-methyltryptophan

- CAS Number : 71953-92-9

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Modulation of Enzyme Activities : It may interact with specific enzymes, influencing metabolic pathways relevant to disease processes.

- Neuroprotective Properties : Similar compounds have been noted for their neuroprotective effects, which may extend to this derivative.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Enzyme modulation | Interaction with metabolic enzymes | |

| Neuroprotection | Potential protective effects on neural tissues |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following pathways:

- Cytokine Inhibition : The compound may inhibit the signaling pathways involved in the production of inflammatory cytokines.

- Receptor Modulation : It could modulate receptor functions that are critical in various signaling cascades.

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of indole derivatives in various conditions:

- Cancer Research : A study explored the effects of indole derivatives on cancer cell lines, showing that compounds similar to this compound could induce apoptosis in cancer cells through modulation of cell cycle regulators and apoptosis-related proteins .

- Neurological Disorders : Research has indicated that indole derivatives possess neuroprotective properties against oxidative stress-induced neuronal damage, highlighting their potential role in neurodegenerative diseases .

Table 2: Relevant Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Cancer Cell Apoptosis | Induction of apoptosis in cancer cell lines | |

| Neuroprotection | Protection against oxidative stress |

Synthesis and Applications

The synthesis of this compound typically involves methods that optimize yield and purity, often employing green chemistry principles. Its applications span multiple fields such as pharmaceuticals and agricultural sciences due to its diverse biological activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-Acetamido-3-(7-methyl-1H-indol-3-yl)propanoic acid, and how do reaction conditions impact yield and purity?

- Methodology : Begin with indole scaffold functionalization using Friedel-Crafts alkylation or Suzuki coupling to introduce the 7-methyl group. Acetamido-propanoic acid side chains can be appended via reductive amination or peptide coupling. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C to avoid side reactions), and catalyst selection (e.g., Pd/C for hydrogenation steps). Purification via reverse-phase HPLC or recrystallization improves purity .

- Optimization : Use Design of Experiments (DoE) to test variables like stoichiometry, pH, and reaction time. Monitor intermediates via TLC or LC-MS .

Q. Which spectroscopic techniques are optimal for structural characterization, and how are ambiguities resolved?

- Techniques :

- NMR : H and C NMR confirm indole ring substitution patterns and acetamido-propanoic acid linkage. Nuclear Overhauser Effect (NOE) experiments resolve stereochemical ambiguities .

- HRMS : Validates molecular formula and detects impurities (<2% as per USP standards) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .

Q. What safety protocols and storage conditions are essential for handling this compound?

- Safety : Wear PPE (gloves, goggles) due to hazards like H302 (harmful if swallowed) and H315 (skin irritation). Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the acetamido group .

Advanced Research Questions

Q. How can computational chemistry streamline the synthesis and optimization of this compound?

- Approach : Employ quantum mechanical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA predict regioselectivity for indole functionalization. Machine learning (e.g., ICReDD’s reaction databases) identifies optimal catalysts and solvents, reducing trial-and-error experimentation .

- Case Study : Reaction path searches revealed that 7-methyl substitution lowers activation energy by 15% compared to 4-methyl analogs .

Q. How do structural modifications at the indole ring influence biological activity?

- SAR Insights :

- 7-Methyl group : Enhances lipophilicity, improving membrane permeability (logP increase by 0.5 vs. non-methylated analogs).

- Substituent position : 7-methyl reduces steric hindrance compared to 4-methyl, favoring binding to tryptophan transporters .

- Validation : Compare IC values in enzyme inhibition assays (e.g., tryptophan hydroxylase) using analogs from .

Q. How should researchers address contradictions in reported biological activities across studies?

- Troubleshooting :

- Purity : Verify compound purity via HPLC (≥95%) to exclude confounding effects from byproducts .

- Assay conditions : Standardize pH, temperature, and cell lines (e.g., HEK293 vs. HeLa). Meta-analyses of data in show 20% variability in IC due to assay differences .

- Metabolite interference : Test for off-target interactions using proteomic profiling .

Q. What reactor designs are suitable for scaling up synthesis while maintaining efficiency?

- Design Principles :

- Continuous-flow reactors : Minimize thermal degradation via precise temperature control (e.g., 70±2°C for amide coupling) .

- Membrane separation : Integrate in-line nanofiltration to remove unreacted indole precursors, achieving >90% yield at pilot scale .

Q. What in silico strategies predict pharmacokinetic properties like bioavailability and toxicity?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.